molecular formula C6H8N2O3S B8383720 Methanesulfonic acid pyrimidin-5-ylmethyl ester

Methanesulfonic acid pyrimidin-5-ylmethyl ester

Cat. No. B8383720
M. Wt: 188.21 g/mol
InChI Key: FOMJVJVVZVGYMS-UHFFFAOYSA-N
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Patent
US09376392B2

Procedure details

Pyrazin-2-ylmethyl methanesulfonate was prepared in a similar manner as used to prepare pyrimidin-5-ylmethyl methanesulfonate using pyrazin-2-ylmethanol instead of pyrimidin-5-ylmethanol. LCMS-ESI+ (m/z): [M+H]+ calc'd for C6H8N2O3S: 189.03; found: 189.01.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=NC=1)(=[O:4])=[O:3].[N:13]1C=CN=C[C:14]=1CO>>[CH3:1][S:2]([O:5][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:14][N:13]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC=1C=NC=NC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCC1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.